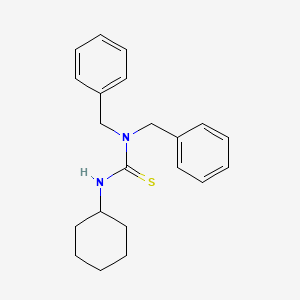
1-(4-chlorophenyl)-7,7-dimethyl-N'-(2-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-7,7-dimethyl-N’-(2-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbohydrazide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a quinoline core, chlorophenyl, and methylphenyl groups, making it a subject of interest for researchers.
准备方法
The synthesis of 1-(4-chlorophenyl)-7,7-dimethyl-N’-(2-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbohydrazide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.
Introduction of Chlorophenyl and Methylphenyl Groups: The chlorophenyl and methylphenyl groups can be introduced through Friedel-Crafts acylation reactions using appropriate acyl chlorides and aluminum chloride as a catalyst.
Formation of the Carbohydrazide Moiety: The carbohydrazide moiety can be formed by reacting the intermediate product with hydrazine hydrate under reflux conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
1-(4-Chlorophenyl)-7,7-dimethyl-N’-(2-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions include various substituted quinoline derivatives.
科学研究应用
1-(4-Chlorophenyl)-7,7-dimethyl-N’-(2-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimalarial and antileishmanial agent due to its ability to inhibit specific enzymes and pathways in parasites.
Pharmacology: It is investigated for its potential as a CDK2 inhibitor, which could make it a candidate for cancer treatment.
Materials Science: The compound’s unique structure makes it a potential candidate for use in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-(4-chlorophenyl)-7,7-dimethyl-N’-(2-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. For example, as a CDK2 inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . In antimalarial and antileishmanial applications, the compound may inhibit specific enzymes involved in the parasite’s metabolic pathways .
相似化合物的比较
1-(4-Chlorophenyl)-7,7-dimethyl-N’-(2-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbohydrazide can be compared with other similar compounds such as:
Pyrazole Derivatives: These compounds also exhibit antimalarial and antileishmanial activities but differ in their core structure and specific molecular interactions.
Indole Derivatives: Known for their diverse biological activities, indole derivatives have different structural features and mechanisms of action compared to quinoline derivatives.
The uniqueness of 1-(4-chlorophenyl)-7,7-dimethyl-N’-(2-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbohydrazide lies in its specific combination of functional groups and its potential to interact with multiple molecular targets, making it a versatile compound for various applications.
属性
分子式 |
C25H24ClN3O3 |
|---|---|
分子量 |
449.9 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-7,7-dimethyl-N'-(2-methylphenyl)-2,5-dioxo-6,8-dihydroquinoline-3-carbohydrazide |
InChI |
InChI=1S/C25H24ClN3O3/c1-15-6-4-5-7-20(15)27-28-23(31)19-12-18-21(13-25(2,3)14-22(18)30)29(24(19)32)17-10-8-16(26)9-11-17/h4-12,27H,13-14H2,1-3H3,(H,28,31) |
InChI 键 |
NQRSGOJMHQCEAY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1NNC(=O)C2=CC3=C(CC(CC3=O)(C)C)N(C2=O)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Ethyl 6-methyl 4-[(2-ethylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11617208.png)
![(5Z)-3-(2-chlorobenzyl)-5-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11617209.png)
![1,2,4-Oxadiazole, 5-[4-(1,1-dimethylethyl)phenyl]-3-(3-nitrophenyl)-](/img/structure/B11617217.png)
![2-[(2E)-2-(4-butoxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol](/img/structure/B11617222.png)
![12,12,14,14-tetramethyl-4-(3-methylphenyl)-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11617225.png)
![2-(4-Fluorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11617230.png)
![6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11617237.png)


![N'-(benzo[cd]indol-2-yl)-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11617265.png)

![3-Methyl-1-[(4-methylphenyl)amino]-2-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11617267.png)
![(5E)-1-(4-methylphenyl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11617268.png)
![5'-Benzyl 3'-ethyl 2'-amino-6'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11617273.png)
